
Methylsulfonylacetonitrile
Overview
Description
Methylsulfonylacetonitrile, with the chemical formula CH3SO2CH2CN , is an organic compound that belongs to the class of aliphatic nitriles. It is characterized by the presence of a sulfonyl group attached to an acetonitrile moiety. This compound is known for its utility in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfonylacetonitrile can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: Methylsulfonylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted sulfonyl compounds
- Sulfonic acids
- Primary amines
Scientific Research Applications
Chemical Synthesis
Methylsulfonylacetonitrile is primarily utilized as a building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds and pharmaceuticals.
Key Reactions Involving this compound
- Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles such as amines or thiols, leading to new compounds.
- Oxidation: MSA can be oxidized to form sulfonic acids or other derivatives.
- Reduction: Reduction reactions convert the nitrile group to primary amines.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Nucleophilic Substitution | Sodium azide, primary amines | Substituted sulfonyl compounds |
Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonic acids |
Reduction | Lithium aluminum hydride, catalytic hydrogenation | Primary amines |
Biological Applications
In biological research, this compound has been investigated for its potential in developing enzyme inhibitors and bioactive molecules.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives synthesized from MSA exhibited potent inhibitory effects on specific enzymes, suggesting its utility in drug development targeting enzyme-related diseases .
Pharmaceutical Development
This compound is explored as a precursor for drug development. Its ability to form diverse chemical structures makes it valuable in creating compounds that target specific receptors or pathways.
Pharmacological Insights
Research indicates that MSA derivatives can exhibit significant biological activity against various targets, including cancer cells and infectious agents. For instance, a derivative was found to selectively inhibit bacterial growth through a novel mechanism involving biotin metabolism .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the formulation of products used in various applications ranging from agrochemicals to polymers.
Mechanism of Action
The mechanism of action of Methylsulfonylacetonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
- (Phenylsulfonyl)acetonitrile
- Methanesulfonylacetonitrile
- Ethyl (methylsulfonyl)acetate
Comparison: Methylsulfonylacetonitrile is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct reactivity and bioactivity. Compared to (Phenylsulfonyl)acetonitrile, it has a simpler aliphatic structure, making it more versatile in certain synthetic applications. Methanesulfonylacetonitrile, on the other hand, lacks the nitrile group, which limits its utility in reactions requiring this functional group .
Biological Activity
Methylsulfonylacetonitrile (MSA) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding MSA, supported by data tables and case studies.
- Chemical Formula : C₃H₅NO₂S
- Molecular Weight : 105.14 g/mol
- Melting Point : 81-84 °C
- CAS Number : 2274-42-2
Mechanisms of Biological Activity
This compound exhibits various biological activities, which can be attributed to its structural characteristics and functional groups. The following mechanisms have been identified:
-
Antioxidant Activity :
- MSA has been shown to scavenge free radicals, thereby reducing oxidative stress. This property is particularly important in mitigating cellular damage associated with inflammation and chronic diseases.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Enzyme Inhibition :
In Vitro Studies
In vitro studies have demonstrated that MSA can significantly reduce the levels of reactive oxygen species (ROS) in human cell lines, indicating its potential as a protective agent against oxidative damage. Furthermore, it has been shown to modulate the expression of genes involved in inflammatory responses.
In Vivo Studies
Animal models have provided insights into the efficacy of MSA in reducing inflammation and oxidative stress markers. For instance, a study involving mice treated with MSA exhibited lower levels of inflammatory cytokines compared to control groups .
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study conducted on rats showed that administration of MSA led to a significant reduction in paw edema induced by carrageenan, suggesting its effectiveness as an anti-inflammatory agent.
-
Case Study on Antimicrobial Activity :
- In a controlled experiment, MSA was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at specific concentrations.
Data Tables
Property | Value |
---|---|
Molecular Weight | 105.14 g/mol |
Melting Point | 81-84 °C |
CAS Number | 2274-42-2 |
Antioxidant Activity | Yes |
Anti-inflammatory Activity | Yes |
Antimicrobial Activity | Yes |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methylsulfonylacetonitrile with high purity, and how should experimental protocols be documented for reproducibility?
- Methodological Answer : Synthesis should follow validated protocols, including stepwise reaction conditions (e.g., solvent selection, temperature control). Purification via recrystallization or column chromatography must be detailed. Characterization requires NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity assessment. Document all parameters (e.g., solvent vendor, pH, storage conditions) to ensure reproducibility .
- Data Reporting : Provide spectral data in the main text for novel compounds; for known compounds, cite prior literature. Supplementary materials should include raw spectral files and chromatograms .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizing agents. Conduct stability tests under varying temperatures and humidity to establish degradation thresholds. Include storage conditions in the "Materials and Methods" section .
Q. What analytical techniques are critical for verifying the identity of this compound in reaction mixtures?
- Methodological Answer : Use tandem techniques like GC-MS or LC-MS to confirm molecular weight and fragmentation patterns. Cross-validate with melting point analysis (if crystalline) and elemental analysis. For mixtures, employ quantitative NMR with internal standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound across studies?
- Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) to identify critical factors. Use Design of Experiments (DoE) to model interactions between variables. Compare findings with literature while accounting for differences in analytical methods (e.g., calibration standards) .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of yield variations. Report confidence intervals and p-values to contextualize discrepancies .
Q. What strategies optimize the use of this compound in multi-step syntheses, particularly for sensitive intermediates?
- Methodological Answer : Employ protecting groups for reactive sites (e.g., acetonitrile moiety) during downstream reactions. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Optimize solvent systems (e.g., DMF for polar intermediates) to prevent side reactions .
Q. How should researchers design experiments to assess the environmental impact of this compound in laboratory waste streams?
- Methodological Answer : Conduct toxicity assays (e.g., Daphnia magna bioassays) and biodegradability studies. Use LC-MS/MS to quantify residual concentrations in simulated wastewater. Reference guidelines like OECD 301 for standardized testing .
Q. Data Presentation & Literature Review
Q. What are best practices for presenting spectral data and chromatograms of this compound in publications?
- Methodological Answer : Include annotated spectra in figures with clear peak assignments (δ values for NMR, m/z for MS). For chromatograms, specify retention times, column type, and mobile phase. Use supplementary tables for exhaustive data .
Q. How can researchers systematically review literature on this compound to identify understudied applications?
- Methodological Answer : Use citation-tracking tools (e.g., SciFinder’s reference networks) to map key studies. Prioritize papers with mechanistic insights over purely synthetic reports. Highlight gaps in catalysis or biomedical applications .
Q. Experimental Reproducibility
Q. What criteria should be met to confirm the reproducibility of this compound-based protocols?
- Methodological Answer : Independent validation by a second lab using identical reagents and equipment. Publish negative results (e.g., failed catalysis attempts) to inform troubleshooting. Adhere to reporting standards like CONSORT for clinical studies .
Q. How can computational modeling complement experimental studies on this compound’s reactivity?
Properties
IUPAC Name |
2-methylsulfonylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRKCAZUSJCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177280 | |
Record name | Mesylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-42-2 | |
Record name | (Methylsulfonyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2274-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2274-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MESYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5U7X5ZYL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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